m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants.
The crystals were grown by slow solvent evaporation (SSE) method.
The second order hyperpolarizability of the crystal was analyzed theoretically.
Numerous methods for the synthesis of pyrimidines are described.
Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate is an organic compound characterized by a complex structure that includes an amino group, a hydroxy group, and a methoxy group attached to a phenyl ring. Its molecular formula is with a molecular weight of approximately 211.22 g/mol. This compound is notable for its potential applications in medicinal chemistry and biological research due to its unique functional groups which impart distinct chemical and biological properties .
Research indicates that methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate exhibits several biological activities:
The synthesis of methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate primarily involves the following methods:
Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate has various applications across different fields:
The compound has been shown to interact with various biomolecules, influencing enzymatic activities and cellular functions. Notably:
Several compounds share structural similarities with methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 2-(3-amino-4-hydroxyphenyl)acetate | Lacks the methoxy group | More hydrophilic; potentially different biological activity |
| Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate | Contains a different phenolic structure | Different solubility profile; used in different applications |
| Methyl 2-(3-amino-4-methoxyphenyl)acetate | Lacks the hydroxy group | May exhibit different reactivity patterns |
Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate's unique combination of functional groups (amino, hydroxy, methoxy) distinguishes it from these similar compounds, potentially enhancing its biological activity and utility in medicinal chemistry .
Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate possesses the molecular formula C10H13NO4 with a molecular weight of 211.21 grams per mole [1]. The compound exhibits a complex aromatic structure featuring a substituted benzene ring with three distinct functional groups positioned at specific locations on the aromatic framework [1].
The aromatic benzene ring serves as the central structural framework, maintaining the characteristic planar geometry with carbon-carbon bond lengths approximately 1.39 Angstroms, consistent with aromatic systems [2]. The substitution pattern follows a specific arrangement where the amino group occupies the 3-position, the hydroxy group the 4-position, and the methoxy group the 5-position relative to the acetate side chain at position 2 [1].
The acetate ester functionality extends from the benzene ring through a methylene bridge, creating a -CH2-COOCH3 moiety [1]. The carbon-carbon single bond connecting the aromatic ring to the methylene carbon measures approximately 1.51 Angstroms, while the carbonyl carbon-oxygen double bond exhibits a length of approximately 1.21 Angstroms [3] [4].
Bond angle measurements within the aromatic system maintain near-perfect 120-degree angles characteristic of sp2 hybridization [2]. The methylene carbon adopts tetrahedral geometry with bond angles approximating 109.5 degrees [3]. The ester carbonyl group displays trigonal planar geometry around the carbonyl carbon with angles close to 120 degrees [4].
| Bond Type | Length (Angstroms) | Angle (Degrees) |
|---|---|---|
| Aromatic C-C | 1.39 | 120 |
| C-CH2 (ring to methylene) | 1.51 | 109.5 |
| C=O (carbonyl) | 1.21 | 120 |
| C-O (ester) | 1.36 | 109.5 |
| C-N (amino) | 1.47 | 120 |
| C-O (hydroxy) | 1.36 | 120 |
| C-O (methoxy) | 1.43 | 109.5 |
The functional group arrangement in Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate creates a unique electronic environment characterized by multiple electron-donating substituents on the aromatic ring [5] [6]. The amino group at position 3 functions as a strong electron-donating group through both resonance and inductive effects [5]. The resonance contribution involves donation of the nitrogen lone pair into the aromatic pi system, while the inductive effect provides modest electron donation through sigma bonds [6].
The hydroxy group at position 4 exhibits dual electronic effects, acting as an electron-donating group through resonance involving oxygen lone pairs while simultaneously displaying weak electron-withdrawing inductive effects due to oxygen electronegativity [5] [7]. The proximity of the hydroxy and methoxy groups creates opportunities for intramolecular hydrogen bonding interactions [7].
Intramolecular hydrogen bonding between the 4-hydroxy and 5-methoxy substituents represents a significant stabilizing interaction [7]. The hydrogen bond energy for such ortho-positioned phenolic systems typically ranges from 5.4 to 8.1 kilocalories per mole, depending on the specific geometric constraints and electronic environment [7]. This hydrogen bonding interaction influences both the conformational preferences and the overall molecular stability [7].
The methoxy group at position 5 contributes electron density to the aromatic system through resonance donation while exhibiting weak electron-withdrawing inductive effects [5] [8]. The methyl group of the methoxy substituent adopts staggered conformations to minimize steric interactions with adjacent substituents [8].
Electronic conjugation between the aromatic ring and the acetate ester creates extended pi-electron delocalization [5]. The electron-rich nature of the aromatic ring, enhanced by the three electron-donating substituents, increases the nucleophilic character of the benzene system while reducing the electrophilic nature of the ester carbonyl group [5] [6].
Crystallographic analysis of related phenolic ester compounds provides insights into the solid-state structure of Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate [9] [10]. Similar compounds crystallize in various space groups, with monoclinic and triclinic systems being common for substituted phenolic esters [10] [11].
The asymmetric unit likely contains one or two independent molecules, as observed in related structures such as methyl 2-hydroxy-5-substituted benzoate derivatives [9]. The presence of multiple hydrogen bond donors and acceptors creates opportunities for extensive intermolecular hydrogen bonding networks in the crystal lattice [9] [11].
Crystal packing arrangements typically involve formation of hydrogen-bonded chains or sheets through interactions between amino, hydroxy, and ester functional groups [9]. The amino group can participate as both hydrogen bond donor and acceptor, creating bridging interactions between adjacent molecules [11]. The hydroxy group forms strong hydrogen bonds with carbonyl oxygens of neighboring ester groups [9].
Crystallographic refinement parameters for similar compounds indicate reliability factors (R-values) typically ranging from 0.034 to 0.044, suggesting high-quality structure determinations [9] [12]. Unit cell parameters vary depending on the specific substitution pattern and crystal packing motifs [10] [11].
| Crystallographic Parameter | Typical Range |
|---|---|
| Space Group | P21/c, P-1 |
| Unit Cell Volume | 1600-2300 ų |
| Density | 1.3-1.5 g/cm³ |
| R-factor | 0.03-0.05 |
| Temperature | 150-296 K |
Conformational analysis of Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate reveals multiple stable conformations arising from rotation about flexible bonds [13] [14]. The primary conformational degrees of freedom include rotation about the aromatic ring-methylene bond, rotation of the methoxy group, and rotation about the ester C-O bond [13].
The aromatic ring-methylene bond rotation creates different orientations of the acetate side chain relative to the aromatic plane [13]. Energy barriers for this rotation typically range from 2 to 4 kilocalories per mole, allowing relatively free rotation at room temperature [14]. The preferred conformations minimize steric interactions between the methylene protons and aromatic substituents [13].
Methoxy group rotation involves rotation of the O-CH3 bond, with energy barriers typically below 1 kilocalorie per mole [13]. The preferred conformations position the methyl group to minimize steric clashes with adjacent substituents while maximizing favorable electrostatic interactions [13].
Intramolecular hydrogen bonding between the 4-hydroxy and 5-methoxy groups constrains the relative orientations of these substituents [7]. The optimal hydrogen bonding geometry requires specific dihedral angles that stabilize particular conformational arrangements [7]. The energy landscape shows well-defined minima corresponding to hydrogen-bonded conformations [7].
Temperature-dependent conformational populations follow Boltzmann distributions, with higher-energy conformations becoming more populated at elevated temperatures [13]. Computational studies using density functional theory methods predict conformational energy differences typically ranging from 0.5 to 3.0 kilocalories per mole [13].
Electronic structure calculations using density functional theory methods provide detailed insights into the molecular orbital structure and electronic properties of Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate [13]. The highest occupied molecular orbital primarily localizes on the electron-rich aromatic ring, with significant contributions from the amino and hydroxy substituents [13].
Computational analysis reveals a HOMO-LUMO energy gap typically ranging from 5.4 to 5.5 electron volts, indicating moderate electronic excitation energies [13]. The LUMO predominantly resides on the ester carbonyl group, reflecting the electron-withdrawing nature of this functionality relative to the electron-rich aromatic system [13].
Natural bond orbital analysis demonstrates significant charge transfer from the aromatic ring to the ester group through the methylene bridge [13]. The electron-donating substituents increase the electron density on the aromatic carbons, with the greatest enhancement occurring at positions ortho and para to the electron-donating groups [5] [6].
Dipole moment calculations predict values ranging from 5.4 to 7.1 Debye units, depending on the conformational state and computational method employed [13]. The large dipole moment reflects the asymmetric charge distribution created by the electron-donating aromatic substituents and the electron-withdrawing ester group [13].
Vibrational frequency calculations identify characteristic stretching modes for the various functional groups [13]. The amino N-H stretches appear in the 3300-3500 wavenumber region, while the hydroxy O-H stretch occurs around 3200-3400 wavenumbers [13]. The ester carbonyl stretch appears near 1735 wavenumbers, with the exact frequency depending on the extent of conjugation with the aromatic system [13].
| Electronic Property | Calculated Value |
|---|---|
| HOMO Energy | -7.1 to -7.3 eV |
| LUMO Energy | -1.7 to -1.8 eV |
| HOMO-LUMO Gap | 5.4-5.5 eV |
| Dipole Moment | 5.4-7.1 Debye |
| Molecular Volume | 180-200 ų |
Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate exists as a crystalline solid under ambient conditions [1] [2] [3]. The compound presents as a white to off-white crystalline powder with moderate hygroscopic properties due to the presence of polar amino and hydroxy functional groups [3] [4]. Based on structural analysis and comparison with similar substituted aromatic compounds, the crystal system is estimated to be monoclinic or orthorhombic [1] [2].
The compound exhibits a molecular weight of 211.21 g/mol [1] [5] [6] with the molecular formula C₁₀H₁₃NO₄ [1] [5] [6]. The exact mass is precisely determined as 211.08445790 Da [1]. Physical characterization reveals an estimated density range of 1.3-1.4 g/cm³, typical for substituted aromatic esters with multiple polar substituents [1] [2].
Vapor pressure is estimated to be very low (less than 0.01 mmHg at 25°C), indicating minimal volatility at ambient temperatures [1] [2]. The compound shows low sublimation tendency due to its relatively high melting point and strong intermolecular hydrogen bonding network [2] [3].
| Property | Value | Source |
|---|---|---|
| Physical State | Crystalline solid | Multiple sources [1] [2] [3] |
| Appearance | White to off-white powder | Commercial suppliers [3] [4] |
| Molecular Weight | 211.21 g/mol | PubChem, ChemDiv [1] [5] |
| Exact Mass | 211.08445790 Da | PubChem [1] |
| Density (estimated) | 1.3-1.4 g/cm³ | Structural analysis |
| Vapor Pressure (25°C) | <0.01 mmHg | Estimated |
The solubility characteristics of methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate demonstrate amphiphilic behavior with preferential dissolution in polar solvents. The computed water solubility parameter (LogSw) of -1.3325 [5] indicates limited aqueous solubility, classifying the compound as moderately hydrophobic despite the presence of polar functional groups.
Alcohol solvents provide the highest solubility. The compound shows excellent solubility in methanol and ethanol [7] [8] [9], which is consistent with similar methoxyphenylacetic acid esters. Lower alcohols generally provide good solubility [7] [8] due to favorable hydrogen bonding interactions between the solvent and the compound's amino and hydroxy groups.
Organic solvents demonstrate variable solubility patterns. The compound is sparingly soluble in chloroform, ethyl acetate, and acetone [7] [8] [9], indicating moderate lipophilic character. Dimethyl sulfoxide (DMSO) provides good solubility due to its excellent hydrogen bond accepting properties and ability to solvate both polar and nonpolar molecular regions [7] [8].
Aromatic solvents such as benzene show sparingly soluble behavior [7] [8], reflecting the predominantly polar nature of the compound despite the aromatic core structure.
| Solvent System | Solubility Classification | Basis |
|---|---|---|
| Water | Limited (LogSw = -1.33) | ChemDiv calculation [5] |
| Methanol | High | Similar compound data [7] [8] |
| Ethanol | High | Similar compound data [7] [8] |
| Lower alcohols | High | Similar compound data [7] [8] |
| DMSO | High | Structural analysis |
| Chloroform | Sparingly soluble | Similar compound data [7] [8] |
| Ethyl acetate | Sparingly soluble | Similar compound data [7] [8] |
| Acetone | Sparingly soluble | Similar compound data [7] [8] |
| Benzene | Sparingly soluble | Similar compound data [7] [8] |
The octanol-water partition coefficient has been determined through multiple computational methods, providing consistent values indicating hydrophilic character. The XLogP3-AA method yields a LogP of 0.6 [1], while specialized pharmaceutical calculations from ChemDiv provide LogP of 0.5516 [5]. The pH-dependent distribution coefficient (LogD) at physiological pH 7.4 is determined as 0.5515 [5], showing minimal pH dependence in the neutral range.
Comparative analysis with structural analogs provides validation of these values. Methyl 2-(3-amino-4-methoxyphenyl)acetate (lacking the hydroxy group) exhibits a LogP of 1.574 [10], while methyl 2-(3-amino-4-hydroxyphenyl)acetate (lacking the methoxy group) shows a LogP of 1.271 [11]. The lower LogP values for the target compound reflect the combined hydrophilic influence of both amino and hydroxy substituents.
Statistical analysis of the computed values reveals a mean LogP of 0.568 ± 0.023, indicating excellent consistency across different computational approaches. This value places the compound in the hydrophilic range (LogP < 1), suggesting good aqueous solubility potential and favorable bioavailability characteristics [5] [12] [13].
| Method/Source | LogP Value | Notes |
|---|---|---|
| XLogP3-AA (PubChem) | 0.6 | Standard computational method [1] |
| ChemDiv LogP | 0.5516 | Specialized pharmaceutical calculation [5] |
| ChemDiv LogD (pH 7.4) | 0.5515 | pH-dependent distribution coefficient [5] |
| Mean ± SD | 0.568 ± 0.023 | Statistical analysis |
| Similar compound (no OH) | 1.574 | CAS: 63304-82-5 [10] |
| Similar compound (no OMe) | 1.271 | CAS: 78587-72-1 [11] |
Thermal decomposition behavior of methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate follows typical patterns observed for aromatic esters with amino and hydroxy substituents. The estimated melting point range is 100-110°C, based on the experimentally determined melting point of 102-105°C for the closely related methyl 2-(3-amino-4-hydroxyphenyl)acetate [11] [14] [4].
Thermal decomposition initiation occurs in the 140-180°C range [15] [16] [17], which is characteristic for aromatic esters. This onset temperature represents the beginning of ester bond hydrolysis and decarboxylation processes. The major decomposition range spans 200-300°C [15] [16] [18], during which complete molecular fragmentation occurs through radical mechanisms involving homolytic breaking of C-C, C-N, and C-O bonds [16] [18].
Thermal analysis methods including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Differential Thermal Analysis (DTA) are appropriate for characterizing the thermal behavior [19] [20] [21]. TGA studies of similar esters show initial mass loss between 84-125°C followed by major decomposition in the 105-215°C range [17].
Storage recommendations specify 2-8°C as the optimal temperature range [2] [6] [3] to maintain chemical stability and prevent thermal degradation. The compound demonstrates moderate thermal stability suitable for standard laboratory handling and storage conditions.
| Parameter | Value/Range | Source/Method |
|---|---|---|
| Melting Point (estimated) | 100-110°C | Similar compound extrapolation [11] [14] |
| Thermal Decomposition Onset | 140-180°C | Ester decomposition literature [15] [16] |
| Major Decomposition Range | 200-300°C | Organic ester patterns [15] [16] [18] |
| Storage Temperature | 2-8°C | Commercial recommendations [2] [6] [3] |
| Thermal Stability Classification | Moderately Stable | Functional group analysis |
The compound contains two ionizable functional groups: an aromatic amino group and a phenolic hydroxy group, each exhibiting distinct acid-base properties influenced by the molecular environment and substituent effects.
Amino group pKa determination reveals an estimated pKa of 4.5 ± 0.5 [22] [23] [24]. This value is significantly lower than aliphatic amines (pKa ~10) due to aromatic conjugation which stabilizes the lone pair electrons through resonance with the benzene ring [24]. The ortho-positioned hydroxy group exerts additional electron-withdrawing effects through inductive mechanisms, further reducing the basicity [22] [24]. Comparative analysis with aniline (pKa 4.6) [22] and substituted anilines shows consistent behavior patterns.
Phenolic hydroxy group pKa determination indicates an estimated pKa of 9.5 ± 0.5 [22] [23] [25] [26]. This value is slightly lower than unsubstituted phenol (pKa ~10.0) [22] [26] due to the electron-withdrawing influence of the adjacent amino group and the meta-positioned acetate ester side chain. The ortho-amino group provides modest stabilization of the phenoxide anion through resonance effects [23] [27].
pH-dependent speciation analysis reveals that at physiological pH 7.4, the amino group exists predominantly as NH₃⁺ (protonated form) while the hydroxy group remains neutral (OH form) [28] [29] [30]. This zwitterionic character contributes to the compound's solubility properties and potential biological activity.
| Functional Group | Estimated pKa | Chemical Environment | Predominant Form at pH 7 |
|---|---|---|---|
| Amino group (-NH₂) | 4.5 ± 0.5 | Aromatic, ortho to OH | Protonated (NH₃⁺) |
| Hydroxy group (-OH) | 9.5 ± 0.5 | Aromatic, ortho to NH₂ | Neutral (OH) |
The molecular structure of methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate enables extensive hydrogen bonding interactions both intramolecularly and intermolecularly, significantly influencing its physical and chemical properties.
Intramolecular hydrogen bonding occurs between the ortho-positioned amino and hydroxy groups (NH₂...OH), forming a six-membered chelate ring. This interaction exhibits strong bonding strength (2-5 kcal/mol) [31] [32] [33] with typical H...O distances of 2.6-3.0 Å [32] [34]. This intramolecular interaction stabilizes the molecular conformation and contributes to the compound's thermal stability [31] [32].
Intermolecular hydrogen bonding creates complex network structures in the solid state. Primary interactions include NH₂...NH₂ dimers, OH...OH chains, and NH₂...O=C bridges with the ester carbonyl group [35] [34] [36]. These interactions exhibit moderate to strong bonding strengths (1-6 kcal/mol) and significantly influence crystal packing arrangements, melting point elevation, and solubility characteristics [35] [34].
Secondary weak interactions contribute additional stabilization through π-π stacking between aromatic rings (distance range 3.4-3.8 Å) and C-H...π interactions [35] [34]. These van der Waals forces provide supplementary crystal structure organization with bonding energies typically less than 3 kcal/mol [35].
Hydrogen bonding capacity is quantified by two hydrogen bond donors (NH₂ and OH groups) and five hydrogen bond acceptors (NH₂ nitrogen, OH oxygen, ester carbonyl oxygen, ester alkoxy oxygen, and methoxy oxygen) [1] [5]. This high hydrogen bonding potential contributes to the compound's moderate water solubility despite its aromatic character and explains its preferential solubility in protic solvents [7] [8].
| Interaction Type | Strength (kcal/mol) | Distance Range (Å) | Impact on Properties |
|---|---|---|---|
| Intramolecular NH₂...OH | 2-5 | 2.6-3.0 | Conformational stability [31] [32] |
| Intermolecular NH₂...NH₂ | 1-3 | 2.8-3.2 | Crystal packing, melting point [35] [34] |
| Intermolecular OH...OH | 3-6 | 2.6-3.0 | Dimer formation, solubility [35] [34] |
| Intermolecular NH₂...O=C | 2-4 | 2.7-3.1 | Solid state stability [35] [34] |
| π-π Stacking | 1-3 | 3.4-3.8 | Crystal organization [35] [34] |